tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate
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Description
“tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 1638744-75-8 . It has a molecular weight of 187.24 and its molecular formula is C11H21NO4 . The compound is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for the synthesis of similar compounds involve transition metal-catalyzed cross-coupling reactions . These reactions are often carried out under mild conditions and have been developed as a diverse approach for the synthesis of naturally abundant C-glycosides .Molecular Structure Analysis
The molecular structure of “this compound” includes a hydroxymethyl group and a methyl group attached to an azetidine ring . The compound also contains a carboxylate group attached to the azetidine ring via a tertiary butyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.29 g/mol . It has a topological polar surface area of 59 Ų and a complexity of 249 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is a liquid at room temperature .Safety and Hazards
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFUJCDADLZAJ-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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